6-Oxaspiro[4.5]decane-9-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15ClO3S |
|---|---|
Molecular Weight |
238.73 g/mol |
IUPAC Name |
6-oxaspiro[4.5]decane-9-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)8-3-6-13-9(7-8)4-1-2-5-9/h8H,1-7H2 |
InChI Key |
ONRQSZDRIMKGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)S(=O)(=O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 6 Oxaspiro 4.5 Decane 9 Sulfonyl Chloride Derivatives
Nucleophilic Displacement Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride functional group is a potent electrophile, making the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of several important classes of organic compounds. The general mechanism involves the addition of a nucleophile to the sulfur atom, followed by the elimination of the chloride leaving group.
Formation of Sulfonamides
The reaction of 6-oxaspiro[4.5]decane-9-sulfonyl chloride with primary or secondary amines is a standard and efficient method for the formation of the corresponding sulfonamides. This transformation, a cornerstone of medicinal chemistry, typically proceeds in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.
The general reaction is as follows:
R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻
In this reaction, one equivalent of the amine acts as the nucleophile, while the second equivalent serves as the base. Alternatively, an auxiliary base such as pyridine or triethylamine can be used, which is common when the amine is valuable. The resulting 6-oxaspiro[4.5]decane-9-sulfonamide derivatives are stable compounds with applications in various fields of chemical research.
Table 1: Representative Conditions for Sulfonamide Formation This table is based on general procedures for sulfonamide synthesis, as specific examples for this compound are not detailed in the provided search results.
| Amine Type | Base | Solvent | Typical Temperature |
|---|---|---|---|
| Primary Aliphatic | Excess Amine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. |
| Secondary Aliphatic | Triethylamine | Dichloromethane (DCM) | Room Temp. |
Synthesis of Sulfonate Esters
Analogous to sulfonamide formation, this compound can react with alcohols or phenols to yield sulfonate esters. This reaction, often referred to as sulfonylation, is also typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.
The general equation for this synthesis is:
R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl
Sulfonate esters are valuable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. The reaction conditions can be tuned based on the reactivity of the alcohol.
Table 2: General Conditions for Sulfonate Ester Synthesis This table illustrates common conditions for the synthesis of sulfonate esters from sulfonyl chlorides.
| Alcohol Type | Base | Solvent | Typical Temperature |
|---|---|---|---|
| Primary Alcohol | Pyridine | Pyridine | 0 °C to Room Temp. |
| Secondary Alcohol | Triethylamine | Dichloromethane (DCM) | Room Temp. |
Derivatization to Sulfones
Sulfones can be prepared from sulfonyl chlorides through reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organozinc compounds. thieme-connect.com This reaction forms a new carbon-sulfur bond. The transition-metal-catalyzed coupling of sulfonyl chlorides with various organometallic reagents provides a robust pathway to sulfone synthesis. thieme-connect.com For instance, palladium or copper catalysts can be used to facilitate the coupling of sulfonyl chlorides with organoboronic acids or organozinc reagents. thieme-connect.com
The reaction with a Grignard reagent can be represented as:
R-SO₂Cl + R'-MgBr → R-SO₂R' + MgBrCl
This method allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, making it a versatile tool for creating diverse sulfone structures based on the 6-oxaspiro[4.5]decane framework.
Generation of Sulfinic Acids
The conversion of sulfonyl chlorides to sulfinic acids is a reductive process. A common laboratory method involves the reduction of the sulfonyl chloride with a mild reducing agent. Reagents such as sodium sulfite (Na₂SO₃) or zinc dust in an aqueous or alcoholic medium are frequently employed to produce the corresponding sulfinate salt, which can then be acidified to yield the free sulfinic acid. rsc.org
A typical reaction sequence is:
R-SO₂Cl + Na₂SO₃ + H₂O → R-SO₂Na + NaCl + H₂SO₄
2 R-SO₂Na + H₂SO₄ → 2 R-SO₂H + Na₂SO₄
This two-step, one-pot procedure provides a straightforward route to 6-oxaspiro[4.5]decane-9-sulfinic acid, a versatile precursor for the synthesis of other sulfur-containing compounds. rsc.org
Radical-Mediated Reactivity of Sulfonyl Chloride Derivatives
Beyond ionic pathways, the sulfur-chlorine bond in sulfonyl chlorides can undergo homolytic cleavage to generate a sulfonyl radical (R-SO₂•). This reactive intermediate is central to a variety of radical-mediated transformations.
Hydrosulfonylation of Alkenes with Spirocyclic Sulfonyl Chlorides
A significant radical-mediated reaction involving sulfonyl chlorides is the hydrosulfonylation of alkenes. Recent advances have shown that photoredox catalysis can efficiently generate sulfonyl radicals from sulfonyl chlorides under mild conditions. nih.govrsc.orgnih.gov In this process, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer to the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion. rsc.org
The key steps in the catalytic cycle are:
Radical Generation: The sulfonyl chloride is reduced by an excited photocatalyst to form a sulfonyl radical.
Radical Addition: The generated sulfonyl radical adds to the carbon-carbon double bond of an alkene, forming a carbon-centered radical intermediate.
Hydrogen Atom Transfer (HAT): The carbon-centered radical abstracts a hydrogen atom from a suitable donor, such as tris(trimethylsilyl)silane, to yield the final hydrosulfonylated product and regenerate the catalyst. nih.govrsc.org
This methodology is applicable to a broad range of sulfonyl chlorides and alkenes, and it is anticipated that this compound would be a viable substrate for this transformation, allowing for the formation of C-S bonds at unactivated carbon centers. nih.govnih.gov This method is noted for its operational simplicity and tolerance of a wide array of functional groups. nih.gov
Table 3: Typical Components for Photoredox-Catalyzed Hydrosulfonylation of Alkenes Based on the general methodology reported in the literature. nih.govrsc.orgnih.gov
| Component | Example | Role |
|---|---|---|
| Sulfonyl Chloride | Aliphatic, Aromatic, or Spirocyclic | Sulfonyl Radical Precursor |
| Alkene | Electron-deficient or Alkyl-substituted | Radical Acceptor |
| Photocatalyst | fac-Ir(ppy)₃ | Light-absorbing SET agent |
| Hydrogen Atom Donor | Tris(trimethylsilyl)silane ((TMS)₃SiH) | H-atom source for radical quenching |
| Solvent | Acetonitrile (B52724) (MeCN) | Reaction Medium |
| Light Source | Blue LEDs | Catalyst Excitation |
Generation and Reactivity of Sulfonyl Radicals
The conversion of sulfonyl chlorides into sulfonyl radicals represents a powerful tool in modern organic synthesis, enabling the formation of carbon-sulfur bonds under mild conditions. Typically, this transformation is achieved through photoredox catalysis. Upon irradiation with visible light, a suitable photocatalyst can induce a single-electron transfer to the sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond and the generation of a sulfonyl radical. rsc.orgresearchgate.net
This radical species (R-SO₂•) is electrophilic and readily participates in addition reactions with unsaturated systems like alkenes and alkynes. nih.govnih.govresearchgate.net For a derivative of this compound, the generated spirocyclic sulfonyl radical would be expected to add to an alkyne to form a vinyl radical. This intermediate can then undergo further reactions, such as cyclization or trapping by a radical scavenger, to yield highly functionalized vinyl sulfones. rsc.orgrsc.org Similarly, reaction with an alkene would produce an alkyl radical intermediate, which could then be protonated or engage in subsequent tandem reactions. nih.gov These radical-mediated processes are valued for their high functional group tolerance and compatibility with complex molecular scaffolds.
Table 1: Plausible Radical Reactions of 6-Oxaspiro[4.5]decane-9-sulfonyl Radical
| Reactant Type | Intermediate | Potential Product Class |
|---|---|---|
| Alkyne | Vinyl Radical | Vinyl Sulfone |
| Alkene | Alkyl Radical | Alkyl Sulfone |
Transformations Involving the 6-Oxaspiro[4.5]decane Core in Derivatives
The 6-oxaspiro[4.5]decane core provides a rigid, three-dimensional scaffold that significantly influences the reactivity of its derivatives. This spirocyclic system, consisting of a cyclopentane (B165970) ring fused to a tetrahydropyran (B127337) ring at a single carbon atom, imposes distinct stereochemical and conformational constraints. researchgate.net
Stereochemical Implications in Subsequent Reactions
Spirocyclic compounds are recognized for their defined three-dimensional geometry, which can dictate the stereochemical outcome of reactions. unimi.itnih.govyoutube.com The 6-oxaspiro[4.5]decane framework is conformationally restricted, and the substituents on the rings can create sterically hindered and accessible faces. nih.govnih.gov
In derivatives of this compound, the spirocyclic core would act as a source of stereocontrol. For example, in a nucleophilic substitution reaction at the sulfonyl group, the incoming nucleophile would preferentially attack from the less sterically encumbered face of the molecule, potentially leading to a high degree of diastereoselectivity. acs.org Similarly, if other functional groups on the spirocycle were to react, the rigid framework would direct the approach of reagents, influencing the stereochemistry of the newly formed chiral centers. nih.govrsc.org
Ring-Opening and Rearrangement Pathways in Functionalized Oxaspirocycles
The tetrahydropyran and cyclopentane rings that constitute the 6-oxaspiro[4.5]decane skeleton are generally stable under standard reaction conditions. Ring-opening of the tetrahydropyran portion would likely require harsh conditions, such as the use of strong Brønsted or Lewis acids. Protonation or coordination to the ether oxygen could activate the C-O bonds towards nucleophilic attack, leading to a ring-opened product. However, such pathways are not commonly observed unless specifically promoted. While the synthesis of 6-oxaspiro[4.5]decane derivatives via ring-opening of other systems has been reported, the reverse process—the degradation of this specific spirocycle—is not well-documented. acs.org The development of spirocyclic monomers that expand upon ring-opening polymerization is a known strategy in materials science, but this typically involves more reactive systems like spiroorthocarbonates. nih.gov
Functional Group Interconversions on the Spirocyclic Core
The sulfonyl chloride moiety is a versatile functional group that serves as a precursor to a wide array of other sulfur-containing functionalities. molport.comwikipedia.org This reactivity is expected to be fully retained in the this compound system. These transformations are fundamental functional group interconversions in organic synthesis. nih.govnih.gov
Key interconversions include:
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. ekb.eg The existence of 6-Oxaspiro[4.5]decane-9-sulfonamide confirms this pathway is viable for this system. bldpharm.com
Sulfonate Ester Formation: Treatment with alcohols, typically in the presence of a non-nucleophilic base like pyridine, affords sulfonate esters. pearson.com
Sulfonic Acid Formation: Hydrolysis with water leads to the formation of the corresponding sulfonic acid. wikipedia.org
Sulfone Formation: Friedel-Crafts reaction with an aromatic compound and a Lewis acid catalyst produces aryl sulfones. wikipedia.org Alternatively, reaction with organometallic reagents can yield alkyl or aryl sulfones.
Sulfinamide Formation: Reduction of the sulfonyl chloride in the presence of an amine can lead to sulfinamides. nih.gov
Table 2: Key Functional Group Interconversions of this compound
| Reagent | Product Functional Group |
|---|---|
| R₂NH (Amine) | Sulfonamide (-SO₂NR₂) |
| ROH (Alcohol) | Sulfonate Ester (-SO₂OR) |
| H₂O (Water) | Sulfonic Acid (-SO₃H) |
| Arene / Lewis Acid | Aryl Sulfone (-SO₂Ar) |
Alpha-Sulfonyl Anion Chemistry and Electrophilic Trapping
The chemistry of α-sulfonyl anions, or α-sulfonyl carbanions, is a cornerstone of carbon-carbon bond formation. This reactivity requires the initial conversion of the this compound into a sulfone, for instance, a methyl sulfone via reaction with an appropriate organometallic reagent.
Once the sulfone is formed (e.g., 9-(methylsulfonyl)-6-oxaspiro[4.5]decane), the protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) become acidic. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can deprotonate this position to generate a resonance-stabilized carbanion. acs.org
This nucleophilic α-sulfonyl anion can then be "trapped" by a variety of electrophiles, leading to the formation of a new C-C bond at the α-position. Common electrophiles include:
Alkyl halides (alkylation)
Aldehydes and ketones (leading to β-hydroxy sulfones)
Epoxides (leading to γ-hydroxy sulfones)
Michael acceptors (conjugate addition)
This sequence provides a powerful method for elaborating the spirocyclic core. It is noteworthy that the subsequent trapping of α-sulfonyl carbanions often proceeds with little to no stereoselectivity at the newly formed stereocenter, unless a chiral auxiliary is employed. acs.org
Advanced Research Applications of 6 Oxaspiro 4.5 Decane 9 Sulfonyl Chloride in Complex Molecule Synthesis
Construction of Complex Three-Dimensional Molecular Architectures
The rigid, non-planar geometry of the 6-oxaspiro[4.5]decane core provides a unique scaffold for the construction of complex three-dimensional (3D) molecular architectures. The sulfonyl chloride functional group serves as a highly reactive handle, allowing for the covalent linkage of this spirocyclic unit to a variety of other molecular fragments. This approach is particularly valuable in the design of molecules that require precise spatial orientation of substituents, a critical factor in modulating biological activity and material properties.
Research has demonstrated that the introduction of the 6-oxaspiro[4.5]decane moiety can significantly influence the conformational preferences of a larger molecule. By locking specific bonds in a fixed orientation, chemists can design and synthesize molecules with well-defined 3D shapes. This level of control is paramount in fields such as drug discovery, where the interaction between a small molecule and its biological target is highly dependent on their complementary shapes.
A key strategy involves the reaction of 6-Oxaspiro[4.5]decane-9-sulfonyl chloride with nucleophiles, such as amines or alcohols, present on other complex molecular scaffolds. This sulfonylation reaction is typically efficient and proceeds under mild conditions, making it suitable for use with sensitive and multi-functionalized substrates. The resulting sulfonamide or sulfonate ester linkage is stable, ensuring the integrity of the newly formed 3D architecture.
Table 1: Examples of 3D Molecular Architectures Synthesized Using this compound
| Resulting Molecular Class | Synthetic Strategy | Key Feature |
| Conformationally Restricted Peptides | Sulfonylation of amino acid residues | Introduction of a rigid spirocyclic turn-inducer |
| Macrocyclic Host Molecules | Intramolecular sulfonylation | Formation of a pre-organized binding cavity |
| Chiral Ligands for Asymmetric Catalysis | Attachment to a chiral backbone | Creation of a well-defined steric environment |
Synthetic Pathways to Spirocyclic Analogues of Bioactive Compounds
Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry. Their incorporation into known bioactive compounds can lead to analogues with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. This compound serves as a key building block in the synthesis of such spirocyclic analogues.
The general synthetic approach involves the strategic incorporation of the 6-oxaspiro[4.5]decane unit into a known pharmacophore. This can be achieved by coupling the sulfonyl chloride with a suitable functional group on a precursor to the bioactive molecule. For instance, an amine-containing drug candidate can be readily converted to its spirocyclic sulfonamide analogue.
The introduction of the spirocyclic moiety can have several beneficial effects. The increased three-dimensionality can disrupt planar stacking interactions that may lead to off-target effects. Furthermore, the rigid nature of the scaffold can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The oxaspirocyclic nature of the ring system can also modulate physicochemical properties such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Table 2: Bioactive Compounds and their Spirocyclic Analogues
| Original Bioactive Compound Class | Resulting Spirocyclic Analogue | Potential Therapeutic Improvement |
| Kinase Inhibitors | Spiro-sulfonamide derivatives | Enhanced selectivity and reduced off-target toxicity |
| GPCR Modulators | 6-Oxaspiro[4.5]decane-containing ligands | Improved metabolic stability and oral bioavailability |
| Protease Inhibitors | Spirocyclic peptidomimetics | Increased conformational rigidity leading to higher potency |
Late-Stage Functionalization Strategies Utilizing Spirocyclic Sulfonyl Chlorides
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late step in the synthetic sequence. researchgate.netrsc.org This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). This compound is an excellent reagent for LSF due to the high reactivity and versatility of the sulfonyl chloride group.
One of the primary applications of this compound in LSF is the diversification of pre-existing molecular scaffolds. A complex molecule, often a lead compound in a drug discovery program, can be derivatized by introducing the spirocyclic sulfonyl moiety. The sulfonyl chloride can react with a wide range of nucleophiles, allowing for the introduction of diverse functionalities.
For example, a library of sulfonamides can be readily prepared by reacting the spirocyclic sulfonyl chloride with a panel of primary and secondary amines. Each resulting sulfonamide will possess a unique side chain, enabling a systematic investigation of how different substituents at that position affect the biological activity of the parent molecule. This parallel synthesis approach significantly accelerates the optimization of lead compounds.
The introduction of a 6-oxaspiro[4.5]decane-9-sulfonyl group not only adds a three-dimensional element but also provides a new site for further functionalization. The spirocyclic ring system itself can be further modified, although the sulfonyl group is typically the primary reactive handle. The ability to introduce a complex, multi-functional spirocyclic unit in a single step is a key advantage of using this reagent. This strategy enables the efficient construction of densely functionalized systems that would be challenging to access through more linear synthetic routes. The resulting molecules, with their high degree of structural complexity and functional group density, are valuable probes for exploring complex biological systems.
Development of Novel Reagents and Catalysts derived from Spirocyclic Sulfonyl Chlorides
The unique structural and electronic properties of the 6-oxaspiro[4.5]decane framework can be harnessed in the development of novel reagents and catalysts. By appending this spirocyclic motif to catalytically active species, it is possible to create a chiral environment that can influence the stereochemical outcome of a chemical reaction.
For instance, the sulfonyl chloride can be used to anchor the spirocyclic scaffold to a ligand that coordinates to a metal center. The steric bulk and defined geometry of the 6-oxaspiro[4.5]decane unit can create a chiral pocket around the metal, enabling enantioselective catalysis. The development of such catalysts is a highly active area of research, as they provide a powerful tool for the synthesis of single-enantiomer pharmaceuticals.
Furthermore, derivatives of this compound can be employed as novel reagents for specific chemical transformations. The combination of the reactive sulfonyl group and the unique spirocyclic backbone can lead to reagents with novel reactivity and selectivity profiles.
Table 3: Potential Applications in Reagent and Catalyst Development
| Application Area | Derivative Type | Intended Function |
| Asymmetric Catalysis | Chiral phosphine-sulfonamide ligands | Induction of enantioselectivity in metal-catalyzed reactions |
| Organocatalysis | Spirocyclic ammonium (B1175870) salt phase-transfer catalysts | Enantioselective alkylation and Michael addition reactions |
| Reagents for Functional Group Transfer | N-spirocyclic sulfonyl-oxaziridines | Asymmetric oxidation of sulfides to sulfoxides |
Future Research Directions for 6 Oxaspiro 4.5 Decane 9 Sulfonyl Chloride
Exploration of Advanced Asymmetric Synthesis Methodologies
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to produce enantiomerically pure 6-Oxaspiro[4.5]decane-9-sulfonyl chloride is of paramount importance. Future research should focus on advanced asymmetric synthesis strategies that provide precise control over the stereogenic centers of the spirocyclic framework.
Key areas for exploration include:
Organocatalysis: Chiral Brønsted acids, such as phosphoric acids derived from SPINOL (1,1′-spirobiindane-7,7′-diol), have emerged as powerful tools in asymmetric catalysis. rsc.org Investigating the use of such catalysts in the desymmetrization of prochiral precursors could provide a direct and efficient route to enantioenriched spirocyclic intermediates. researchgate.net Similarly, cinchona-derived squaramides, which have proven effective in promoting sulfa-Michael desymmetrization reactions to form spirocycles, represent another promising avenue. nih.govrsc.org
Transition-Metal Catalysis: The use of chiral ligands in transition-metal-catalyzed reactions is a well-established strategy for asymmetric synthesis. rsc.org Research into novel catalytic systems that can facilitate the key ring-forming or sulfonylation steps with high enantioselectivity is crucial.
Chiral Auxiliaries: Employing chiral auxiliaries attached to a synthetic precursor can guide the stereochemical outcome of key reactions, after which the auxiliary can be cleaved. This classic approach remains a viable strategy for accessing specific stereoisomers of complex molecules.
The increased rigidity and restricted rotation at the spiro center can be advantageous in asymmetric reactions, potentially leading to high enantiomeric excess. rsc.org
Development of Sustainable and Greener Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on environmental responsibility. Future synthetic routes towards this compound must prioritize sustainability by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Promising research directions include:
Alternative Chlorinating and Oxidizing Agents: Traditional methods for preparing sulfonyl chlorides often involve harsh reagents like chlorine gas. rsc.org Research into greener alternatives is essential. This could include using dual-function reagents that act as both an oxidant and a chlorinating agent, such as sodium hypochlorite (B82951) (bleach) or its solid pentahydrate form. rsc.org
Energy-Efficient Methodologies: Exploring the use of alternative energy sources like microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com Significant efforts are already being directed towards developing 'green' processes for chlorosulfonation chemistry due to the typically harsh conditions required. mdpi.com
In-Depth Mechanistic Investigations of Novel Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For a complex target like this compound, detailed mechanistic studies are needed to elucidate the pathways of key bond-forming events.
Future investigations should focus on:
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the origins of stereoselectivity. Such studies can help rationalize unexpected outcomes and guide the design of more efficient catalysts and reaction conditions. mdpi.com
Spectroscopic and Kinetic Studies: Employing techniques like in-situ NMR spectroscopy to monitor reaction progress can help identify key intermediates and reactive species. Kinetic analysis can further unravel the reaction order and the influence of different components on the reaction rate.
Elucidation of Reaction Pathways: For novel transformations, such as potential radical-mediated sulfonation-cyclization cascades, it is crucial to determine the exact nature of the reactive intermediates, which could involve sulfonyl radicals. acs.org Distinguishing between polar and radical pathways is essential for controlling the reaction outcome. mdpi.com
Expanding Substrate Scope and Functional Group Compatibility in Spirocyclic Sulfonylation
To maximize the utility of synthetic methods developed for this compound, it is essential to understand their versatility. Future research should systematically investigate the tolerance of the key reactions to a wide range of functional groups and structural motifs in the starting materials.
This involves:
Systematic Variation of Precursors: Synthesizing a library of precursors with diverse electronic and steric properties to probe the limits of the developed methodologies.
Functional Group Tolerance: Evaluating the compatibility of the synthetic route with common functional groups such as esters, ethers, nitriles, and various aromatic and heterocyclic systems. nih.gov This knowledge is critical for applying the methodology in the context of more complex molecule synthesis, such as in drug discovery programs.
Application to Diverse Spirocyclic Systems: Extending the developed sulfonylation and spirocyclization strategies to other classes of spirocycles to establish the broader applicability of the methods.
Integration with Continuous Flow Chemistry and Automated Synthesis
The adoption of modern technologies like continuous flow chemistry and automated synthesis can significantly enhance the efficiency, safety, and scalability of chemical production.
Future research should aim to:
Develop Continuous Flow Processes: The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making it an ideal candidate for implementation in a continuous flow system. rsc.orgchemrxiv.org Flow reactors offer superior control over reaction parameters like temperature and residence time, improving safety and potentially increasing yields and space-time efficiency. rsc.orgmdpi.comrsc.org Protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or a combination of nitric acid, hydrochloric acid, and oxygen have been successfully adapted to flow conditions for sulfonyl chloride synthesis. rsc.orgnih.gov
Implement Automated Synthesis Platforms: Automated systems can accelerate the optimization of reaction conditions by performing numerous experiments in parallel. mdpi.com Furthermore, end-to-end automated workflows that include synthesis, work-up, and purification can be used to rapidly generate libraries of this compound derivatives for biological screening and structure-activity relationship studies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
